

Unveiling the Action of Methyl 2,4-dihydroxyquinazoline-7-carboxylate: A Comparative Analysis

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Compound of Interest

Compound Name: Methyl 2,4-dihydroxyquinazoline-7-carboxylate

Cat. No.: B178844

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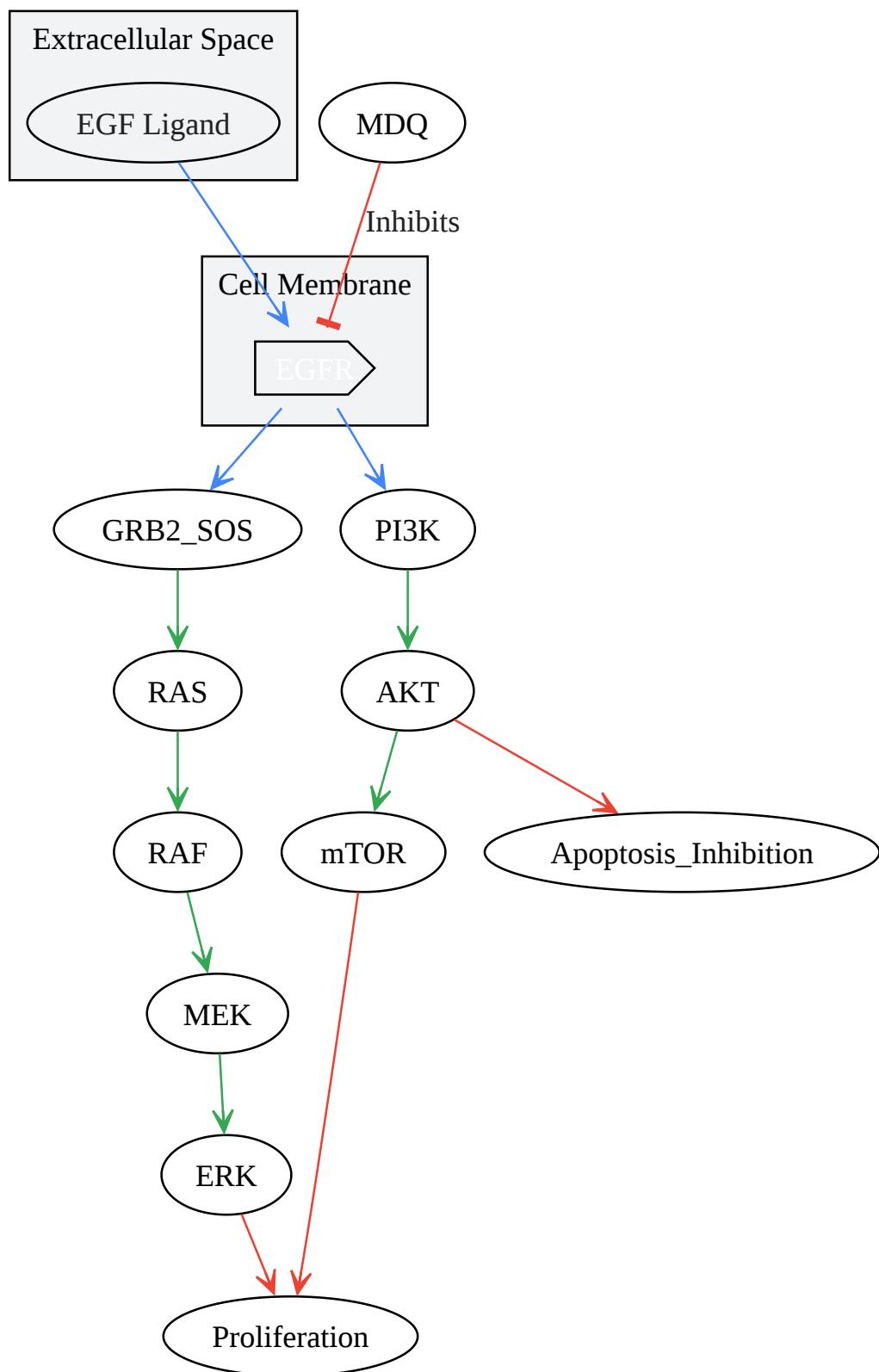
In the dynamic landscape of drug discovery, quinazoline derivatives have emerged as a promising class of compounds with a broad spectrum of therapeutic applications. This guide provides a comprehensive validation of the hypothesized mechanism of action for **Methyl 2,4-dihydroxyquinazoline-7-carboxylate**, a novel compound within this family. Due to the limited direct experimental data on this specific molecule, this analysis is built upon robust data from structurally similar 2,4-dihydroxyquinazoline analogues. This guide will objectively compare its potential performance with established alternatives, supported by experimental data from the public domain, detailed experimental protocols, and clear visual representations of the underlying biological pathways.

Hypothesized Mechanism of Action: A Dual Threat to Cancer and Microbes

The core structure of **Methyl 2,4-dihydroxyquinazoline-7-carboxylate**, featuring the 2,4-dihydroxyquinazoline scaffold, strongly suggests two primary mechanisms of action: anticancer and antimicrobial activities. Quinazoline derivatives are well-documented for their ability to interfere with key cellular processes in both cancer cells and pathogenic microbes.

Anticancer Activity: Targeting the Engine of Cell Proliferation

A significant body of research points towards the inhibition of the Epidermal Growth Factor Receptor (EGFR) as a primary anticancer mechanism for many quinazoline derivatives.[\[1\]](#)[\[2\]](#) EGFR is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) By blocking the ATP-binding site of the EGFR kinase domain, these compounds can halt this signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.[\[1\]](#)[\[7\]](#)

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Antimicrobial Activity: Disrupting Bacterial Survival

The quinazoline scaffold is also a known pharmacophore in the development of antimicrobial agents.^[8] These compounds can exert their effects through various mechanisms, including the inhibition of essential bacterial enzymes. One such target is Dihydrofolate Reductase (DHFR), an enzyme critical for the synthesis of nucleic acids and amino acids in bacteria.^[9] By inhibiting DHFR, these compounds can effectively halt bacterial growth.

Comparative Performance Analysis

To contextualize the potential efficacy of **Methyl 2,4-dihydroxyquinazoline-7-carboxylate**, we compare the performance of structurally related quinazoline derivatives with established drugs in both anticancer and antimicrobial applications.

In Vitro Anticancer Potency

The cytotoxic effects of various quinazolinone and dihydroquinazolinone derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit 50% of cell growth, are presented below. For comparison, data for the established EGFR inhibitor Gefitinib and the commonly used chemotherapeutic agent Doxorubicin are also included.

Compound/Drug	Cell Line	IC50 (μM)	Reference(s)
Quinazolinone/Dihydr oquinazolinone Derivatives			
Dihydroquinazoline- 2(1H)-one derivative	A2780	22.76	[10]
CA1-e			
Dihydroquinazoline- 2(1H)-one derivative	A2780	22.94	[10]
CA1-g			
Quinazolinone derivative 5d	MCF-7	14.70 - 98.45	[11]
Quinazolinone derivative 5a	HCT-116	4.87 - 205.9	[11]
2,4-disubstituted quinazoline derivative	CNE-2	9.3 ± 0.2	[12]
11d			
Alternative Anticancer Agents			
Gefitinib	PC9	<1	[7]
Gefitinib	H3255	0.04	[13]
Doxorubicin	MCF-7	2.5	[1]
Doxorubicin	HepG2	12.2	[1]

In Vitro Antimicrobial Potency

The antimicrobial activity of quinazoline derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The table below compares the MIC values of quinazolin-2,4-dione derivatives against common bacterial strains with the widely used antibiotic, Ciprofloxacin.

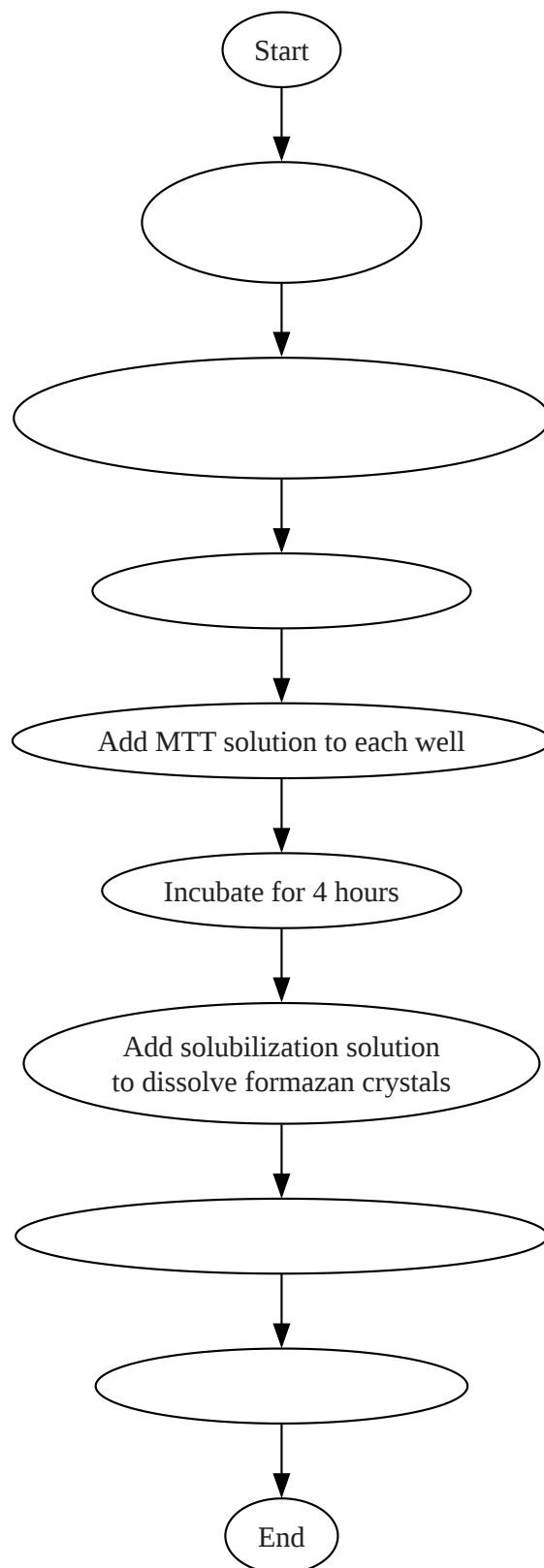
Compound/Drug	Bacterial Strain	MIC (μ g/mL)	Reference(s)
Quinazolin-2,4-dione Derivatives			
Quinazolin-2,4-dione derivative 2b	Staphylococcus aureus	13	[14]
Quinazolin-2,4-dione derivative 2c	Staphylococcus aureus	11	[14]
Quinazolin-2,4-dione derivative 3c	Escherichia coli	2.5 - 10	[15]
Alternative Antimicrobial Agent			
Ciprofloxacin	Staphylococcus aureus	0.6	[2]
Ciprofloxacin	Escherichia coli	0.013	[2]

Key Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity: MTT Assay

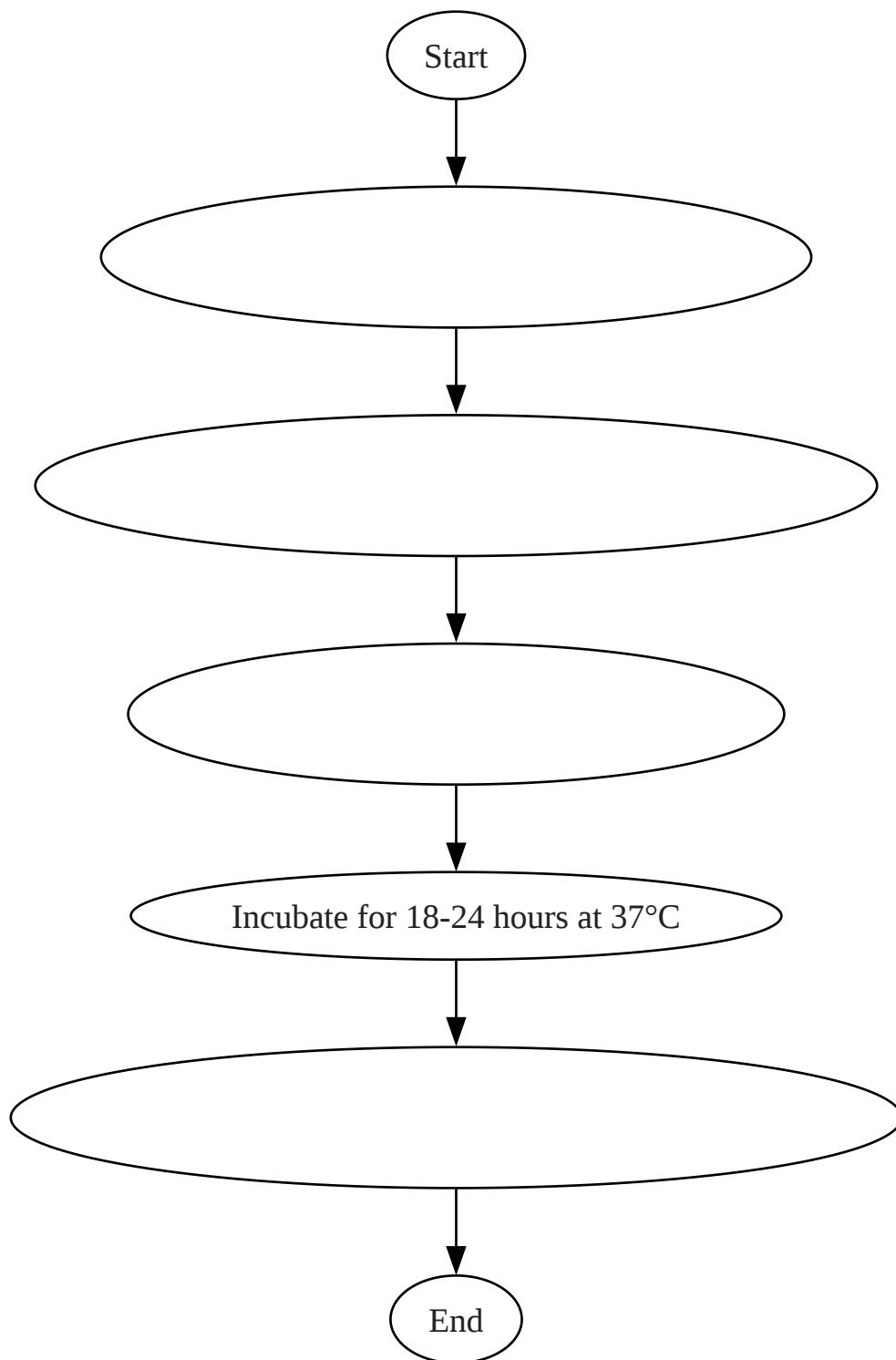
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[\[3\]](#)[\[16\]](#)

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- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Compound Addition: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
- Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Antimicrobial Susceptibility: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[\[16\]](#)

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- Compound Dilution: Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

- Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
- Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

EGFR Kinase Inhibition Assay

A common method to assess the inhibitory effect of a compound on EGFR is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase assay.

- Reagent Preparation: Prepare kinase buffer, recombinant human EGFR kinase, a biotinylated peptide substrate, and ATP.
- Compound Addition: Add serial dilutions of the test compound to the wells of a 384-well plate.
- Enzyme Addition: Add the EGFR enzyme solution to each well and incubate.
- Reaction Initiation: Start the kinase reaction by adding the substrate/ATP mixture.
- Reaction Termination and Detection: Stop the reaction with a solution containing EDTA and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
- Data Acquisition: Read the plate on a TR-FRET compatible reader.
- Data Analysis: Calculate the TR-FRET ratio and plot the normalized activity against the compound concentration to determine the IC₅₀ value.

Conclusion

Based on the extensive evidence from structurally related compounds, **Methyl 2,4-dihydroxyquinazoline-7-carboxylate** holds significant promise as a dual-action therapeutic

agent with both anticancer and antimicrobial properties. Its core quinazoline structure strongly suggests a mechanism of action involving the inhibition of critical cellular targets such as EGFR and DHFR. The comparative data presented in this guide indicates that while it may not surpass the potency of some highly optimized, clinically approved drugs, the 2,4-dihydroxyquinazoline scaffold represents a valuable starting point for the development of novel therapeutics. Further direct experimental validation of **Methyl 2,4-dihydroxyquinazoline-7-carboxylate** is warranted to fully elucidate its therapeutic potential.

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